![molecular formula C16H23N5O B2496480 N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide CAS No. 2249104-20-7](/img/structure/B2496480.png)
N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability in the central nervous system. Inhibition of GABA transaminase leads to an increase in GABA levels, which in turn can have a variety of effects on the brain and body. CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications in a range of neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide involves the inhibition of GABA transaminase, which is the enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, this compound leads to an increase in GABA levels, which can have a variety of effects on neuronal excitability and function. GABA is known to play a crucial role in regulating neuronal excitability, and its dysregulation has been implicated in a range of neurological and psychiatric disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase GABA levels in the brain. GABA is known to play a crucial role in regulating neuronal excitability, and its dysregulation has been implicated in a range of neurological and psychiatric disorders. By increasing GABA levels, this compound has been shown to have a variety of effects on neuronal function, including the suppression of seizures, the reduction of anxiety, and the attenuation of drug-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide in lab experiments is its selectivity for GABA transaminase. This allows researchers to specifically target the GABAergic system without affecting other neurotransmitter systems. Another advantage is the availability of synthetic routes to produce this compound in large quantities, which allows for the testing of the compound in a range of experimental paradigms. One limitation of using this compound in lab experiments is the potential for off-target effects, which may complicate the interpretation of results. Additionally, the use of this compound in animal models may not fully recapitulate the effects of the compound in humans, which may limit its translational potential.
Orientations Futures
There are several potential future directions for research on N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide. One area of interest is the development of more potent and selective inhibitors of GABA transaminase, which may have improved therapeutic potential. Another area of interest is the investigation of the long-term effects of this compound on the brain and body, including the potential for tolerance and withdrawal. Additionally, the use of this compound in combination with other drugs may have synergistic effects that could improve its therapeutic potential. Overall, the continued investigation of this compound and its effects on the brain and body has the potential to lead to new treatments for a range of neurological and psychiatric disorders.
Méthodes De Synthèse
N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide is synthesized using a multi-step process that involves the reaction of several chemical intermediates. The starting material for the synthesis is cyclohexanone, which is converted to 1-cyanocyclohexane through a series of reactions. The 1-cyanocyclohexane is then reacted with 2-(2-pyrimidinyl)ethylamine to form the desired product, this compound. The synthesis of this compound has been optimized to improve yield and purity, and the resulting compound has been extensively characterized using a variety of analytical techniques.
Applications De Recherche Scientifique
N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide has been the subject of extensive scientific research due to its potential therapeutic applications in a range of neurological and psychiatric disorders. Studies have shown that this compound can increase GABA levels in the brain, which can have a variety of effects on neuronal excitability and function. This compound has been shown to be effective in animal models of epilepsy, anxiety, and addiction, and is currently being investigated as a potential treatment for these and other disorders.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-21(11-6-14-18-9-5-10-19-14)12-15(22)20-16(13-17)7-3-2-4-8-16/h5,9-10H,2-4,6-8,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWSHILTYWXBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=NC=CC=N1)CC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496399.png)
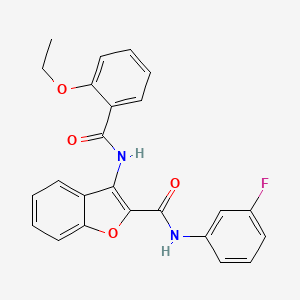
![3-(3-bromophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2496402.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2496406.png)

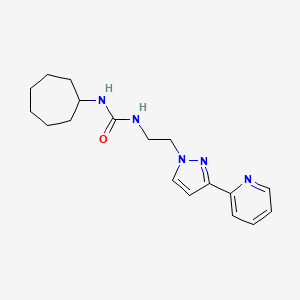
![N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2496409.png)


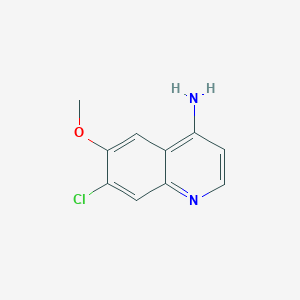
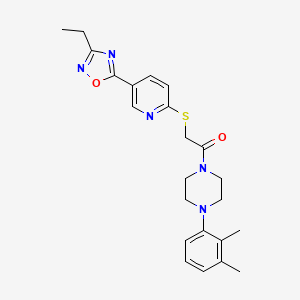
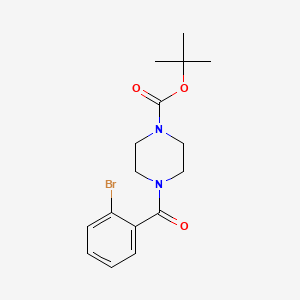

![1-(4-fluorophenyl)-6-[(4-fluorophenyl)methylsulfanyl]-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496419.png)